Product packaging for Bromofosfamide(Cat. No.:CAS No. 104149-14-6)

Bromofosfamide

Cat. No.: B017040
CAS No.: 104149-14-6
M. Wt: 305.54 g/mol
InChI Key: ZJVAVRRLTFVZIP-UHFFFAOYSA-N
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Description

Bromofosfamide, also known in research as CBM-11, is an enantiomerically pure, bromo-substituted analog of the alkylating agent ifosfamide. It is a research-grade compound developed to investigate novel chemotherapeutic strategies and has demonstrated potent antitumor activity in various mouse models. Studies indicate that its therapeutic indices are more favorable compared to the referential drug ifosfamide, making it a compelling subject for preclinical oncology research. As an alkylating agent, this compound is expected to function as a prodrug, requiring metabolic activation to exert its cytotoxic effects. Its active metabolites are designed to form interstrand and intrastrand cross-links with DNA, primarily at the guanine N-7 position, which disrupts DNA synthesis and triggers apoptosis in target cells. The bromine substitution is a key structural modification aimed at altering the compound's metabolism and reactivity profile, which research suggests can lead to differentiated biological effects, including potentially reduced generation of certain toxic metabolites associated with the parent compound. Intended Research Applications: • Investigation of mechanisms of action and resistance in alkylating agent chemotherapy • Preclinical efficacy and toxicity profiling in various cancer models • Comparative pharmacological studies with other oxazaphosphorine-based agents • Exploration of stereodifferentiation in the biological activity of chiral chemotherapeutic drugs Disclaimer: This product is labeled "For Research Use Only" (RUO). It is exclusively intended for use in laboratory research and is not to be used for diagnostic procedures, in therapeutic treatments for humans or animals, or as a consumer product. RUO products are not manufactured under conditions required for human or therapeutic application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15BrClN2O2P B017040 Bromofosfamide CAS No. 104149-14-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromoethyl)-3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrClN2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVAVRRLTFVZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)NCCBr)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrClN2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908827
Record name 2-[(2-Bromoethyl)amino]-3-(2-chloroethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104149-14-6, 146452-36-0
Record name Bromofosfamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104149146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N-(2-bromoethyl)-3-(2-chloroethyl)-, 2-oxide, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146452360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Bromoethyl)amino]-3-(2-chloroethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMOFOSFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J92CV4ATFN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for Bromofosfamide and Its Derivatives

Stereoselective Synthesis of Bromofosfamide Enantiomers

Stereoselective synthesis aims to produce a desired stereoisomer with high purity. For chiral molecules like this compound, which can exist as enantiomers, controlling the stereochemical outcome of the synthesis is crucial as different enantiomers can exhibit different biological activities.

Chiral Synthesis Approaches

Chiral synthesis approaches for oxazaphosphorines, including this compound and its analogs like ifosfamide (B1674421) and cyclophosphamide (B585), often involve the use of chiral starting materials or chiral reagents/catalysts to direct the formation of specific stereoisomers researchgate.netresearchgate.net. For instance, the synthesis of enantiomerically pure oxazaphosphorines has been achieved using chiral precursors such as N-(S)-α- or N-(R)-α-methylbenzyl-3-aminopropan-1-ol researchgate.net. These chiral starting materials can influence the stereochemical outcome during the cyclization step that forms the oxazaphosphorine ring.

Another approach involves the resolution of racemic mixtures of the compound or its intermediates using chiral stationary phases in techniques like High-Performance Liquid Chromatography (HPLC) researchgate.netresearchgate.netresearchgate.net. An HPLC method utilizing a chiral stationary phase, Chiracel OD-H, has been developed for separating the enantiomers of this compound and its metabolites researchgate.netresearchgate.net.

Control of Stereoisomeric Configuration

Controlling the stereoisomeric configuration during the synthesis of this compound and its derivatives is critical for obtaining compounds with defined stereochemistry. Studies have focused on understanding how reaction conditions and the choice of reagents influence the formation of specific enantiomers or diastereomers. For example, the stereospecific synthesis of chiral metabolites of ifosfamide, a related oxazaphosphorine, has been reported, with absolute configurations assigned based on chemical correlation researchgate.net. Similarly, the synthesis of enantiomers of other oxazaphosphorines like ifosfamide, sulfosphamide, and trofosphamide has involved converting intermediates into common bicyclic products or synthesizing enantiomers from common intermediates to assign absolute configurations researchgate.netacs.org. The optical purity of synthetic S-(-)-bromofosfamide has been determined to be greater than 99.9% using HPLC with a chiral stationary phase researchgate.netresearchgate.net.

Synthesis of this compound Analogs with Modified Structures

The synthesis of this compound analogs with modified structures is pursued to explore the relationship between structural changes and biological activity, as well as to potentially improve pharmacokinetic and pharmacodynamic properties. Modifications often target the side chains attached to the phosphorus and nitrogen atoms of the oxazaphosphorine ring.

Exploration of Side Chain Modifications (e.g., N-(2-chloroethyl) Group Analogs)

Analogs of ifosfamide and this compound with modifications in the N-(2-chloroethyl) group have been synthesized. This involves preparing compounds where one or both of the 2-chloroethyl groups are replaced with other substituents acs.org. For instance, a series of 3-(2-chloroethyl)-N-(2-X-ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxides with various X substituents have been synthesized by cyclization of racemic ifosfamide or its enantiomers researchgate.net. This approach allows for the systematic investigation of how changes in the leaving group or other functionalities on the side chain impact the compound's properties. This compound itself can be considered an analog of ifosfamide where one of the 2-chloroethyl groups is replaced by a 2-bromoethyl group nih.gov.

Design and Synthesis of Hydroperoxy Derivatives

Hydroperoxy derivatives are important intermediates or active forms of oxazaphosphorine prodrugs. The synthesis of 4-hydroperoxy derivatives of ifosfamide and its bromo analog (this compound) has been achieved through the ozonolysis of the parent compounds in the presence of hydrogen peroxide lookchem.com. This reaction typically yields a mixture of cis- and trans-isomers of the 4-hydroperoxy compound, along with a 4-keto side product lookchem.com. These products can then be separated using techniques like silica (B1680970) gel column chromatography lookchem.com. The synthesis of these derivatives is crucial for studying their activity and metabolic pathways.

Preparation of this compound Metabolites for Research

To understand the biological activity and fate of this compound within the body, the synthesis of its potential metabolites is crucial for use as standards in research studies. nih.govingentaconnect.com The synthesis of these metabolites often mirrors the synthetic approaches used for ifosfamide metabolites, although modifications may be necessary due to the lower stability of the C-Br bond in this compound compared to the C-Cl bond in ifosfamide. ingentaconnect.com

Chemical Synthesis of Potential Active Metabolites (e.g., Isophosphoramide Mustard Analogs)

The active alkylating metabolite of ifosfamide is isophosphoramide mustard (IPAM). biointerfaceresearch.com this compound, being an analog of ifosfamide, is also expected to be activated to a related mustard metabolite. The synthesis of isophosphoramide mustard analogs related to this compound is undertaken to provide reference compounds for metabolic studies.

While specific detailed synthetic schemes for this compound's isophosphoramide mustard analog are not extensively detailed in the provided search results, the synthesis of isophosphoramide mustard (IPAM) itself has been reported. IPAM is described as N,N'-di-(2-chloroethyl)phosphorodiamidic acid. hmdb.ca It is an extremely weak basic compound and is involved in the metabolism pathway of ifosfamide. hmdb.ca Studies have shown that isophosphoramide mustard exhibits activity against murine tumors.

The synthesis of potential metabolites of (S)-(-)-bromofosfamide has been performed to study its metabolism using phosphorus nuclear magnetic resonance. nih.gov

Molecular and Cellular Mechanisms of Bromofosfamide Action

Cellular Signaling and Apoptosis Induction

Programmed Cell Death Pathways Activation

Bromofosfamide, similar to other oxazaphosphorine derivatives, can induce apoptosis, a form of programmed cell death. researchgate.net Alkylating agents like nitrogen mustards, which include this compound, form irreversible cross-links with DNA, leading to DNA damage that triggers cellular apoptosis. biointerfaceresearch.comresearchgate.net This process involves the activation of a proteolytic cascade mediated by caspases. pharmgkb.orgresearchgate.net

Caspase Cascade Activation

The induction of apoptosis by agents like this compound involves the activation of the caspase cascade. pharmgkb.orgresearchgate.net Caspases are a family of proteases that are central executioners of apoptosis. researchgate.net They are normally present in cells as inactive proenzymes and require proteolytic cleavage for activation. researchgate.net Once activated, initiator caspases cleave and activate downstream effector caspases, leading to the degradation of various cellular proteins and the characteristic morphological changes of apoptosis. researchgate.net Studies on related oxazaphosphorines, such as ifosfamide (B1674421), have shown activation of caspases 3, 8, and 9. pharmgkb.org

Modulation of Anti-Apoptotic (e.g., Bcl-2) and Pro-Apoptotic Proteins

The balance between anti-apoptotic and pro-apoptotic proteins, particularly those belonging to the Bcl-2 family, is crucial in regulating the mitochondrial pathway of apoptosis. frontiersin.orgmdpi.com Anti-apoptotic proteins like Bcl-2 tend to stabilize the mitochondrial membrane, while pro-apoptotic members such as Bax and Bak can destabilize it, leading to the release of pro-apoptotic factors like cytochrome c. frontiersin.orgmdpi.comnih.govnih.gov While specific data on this compound's direct modulation of these proteins is limited in the search results, studies on ifosfamide, a related compound, indicate that it can decrease the expression of Bcl-2 and activate Bax and Bak, thereby promoting the release of cytochrome c and subsequent caspase activation. pharmgkb.org Modulation of Bcl-2 by small molecules can influence cellular outcomes. googleapis.comnih.gov

Gene Expression Modulation Related to Apoptosis (e.g., TP53, CIP1, IER3)

The induction of apoptosis can also involve the modulation of gene expression related to cell cycle control and death pathways. TP53 (p53) is a tumor suppressor protein that plays a critical role in the cellular response to DNA damage, including the induction of cell cycle arrest or apoptosis by regulating the expression of target genes. sigmaaldrich.comrndsystems.com One such target is CDKN1A (p21, CIP1), a cyclin-dependent kinase inhibitor that can mediate p53-dependent cell cycle arrest. sigmaaldrich.comrndsystems.comnih.govnih.gov IER3 (immediate early response 3), also known as IEX-1 or DIF2, is a gene whose expression is influenced by various stimuli, including stress, and it can modulate programmed cell death in a context-dependent manner. nih.govwikipedia.orgatlasgeneticsoncology.orgnih.gov IER3 has been shown to play a role in protecting cells from certain types of induced apoptosis. nih.govwikipedia.org Conversely, dysregulation of IER3 has been observed in some malignancies and can influence chemosensitivity. nih.govnih.gov While direct evidence for this compound's impact on TP53, CIP1, or IER3 gene expression is not explicitly detailed in the provided search results, these genes are known players in the apoptotic pathways affected by DNA-damaging agents like alkylating agents.

Cellular Oxidative Stress Response Impairment (e.g., Thioredoxin Reducerase, NRF-2 Pathway)

This compound and related oxazaphosphorines can impair the cellular response to oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them. frontiersin.orgusc.edunih.govmdpi.com The thioredoxin system, including thioredoxin reductase (TrxR), is crucial for maintaining cellular redox balance and protecting against oxidative damage. nih.govmdpi.com TrxR reduces oxidized thioredoxin, which is involved in various cellular processes, including those related to proliferation and apoptosis. nih.govmdpi.com Inhibition of TrxR can lead to impaired DNA repair mechanisms and an increased likelihood of DNA-damage-induced apoptosis. mdpi.com The NRF-2 (Nuclear Factor Erythroid 2-Related Factor 2) pathway is a key regulator of the cellular antioxidant response, controlling the expression of various antioxidant enzymes and detoxifying systems. researchgate.netnih.govnih.govyoutube.comyoutube.com Activation of the NRF-2 pathway helps protect cells from oxidative damage. nih.govnih.govyoutube.com Studies on ifosfamide, a related compound, indicate that it can downregulate Thioredoxin Reductase 1 (TXNRD1) in the NRF-2 pathway, thereby impairing the cell's ability to respond to oxidative stress and transcribe proteins involved in apoptotic and proliferation pathways. pharmgkb.orgnih.gov This suggests that this compound may exert similar effects, contributing to its cytotoxic activity by disrupting the cellular redox balance and antioxidant defenses.

Structure Activity Relationship Sar and Computational Studies of Bromofosfamide

Elucidation of Stereochemical Contributions to Biological Activity

Stereochemistry, particularly the presence of chiral centers, plays a significant role in the biological activity of many drugs, including oxazaphosphorines researchgate.netlookchem.com. Bromofosfamide possesses a chiral center at the phosphorus atom within the oxazaphosphorine ring ontosight.ai.

Comparative Analysis of Enantiomeric and Racemic Forms

Studies comparing the biological activity of the individual enantiomers of this compound with its racemic mixture have revealed differences in their potency. The levorotatory (-)-(S)- enantiomer of this compound appears to be more active than its dextrorotatory (+)-(R)-antipode researchgate.netresearchgate.net. This stereodifferentiation in antitumour activity has also been observed among stereoisomers of bromo analogues of ifosfamide (B1674421) lookchem.com.

CompoundED50 (x 10^-3 mole/l)
(-)-(S)-Bromofosfamide0.11
(+)-(R)-Bromofosfamide0.20
Racemic this compound0.11 - 0.20
(-)-(S)-Bromo analogue metabolite 10.21
(+)-(R)-Bromo analogue metabolite 10.26
(-)-(S)-Bromo analogue metabolite 20.24
(+)-(R)-Bromo analogue metabolite 20.27

Note: ED50 values represent the effective dose that inhibits cell growth by 50%. Lower values indicate higher cytotoxicity.

An HPLC method has been developed for the separation of this compound enantiomers and their metabolites using a chiral stationary phase, allowing for the study of their individual activities researchgate.netresearchgate.net. The observed enantioselectivity for this compound and two of its major metabolites was measured researchgate.net.

CompoundEnantioselectivity
This compound1.52
Metabolite 11.60
Metabolite 21.57

The R-(+)-enantiomer consistently eluted before the S-(-)-enantiomer in this method researchgate.net.

Impact of Conformational Preferences on Efficacy

Conformational preferences of a molecule can significantly influence its interaction with biological targets and thus its efficacy researchgate.netnih.govdrugdesign.org. While specific detailed conformational studies solely focused on this compound in relation to its efficacy were not extensively found, research on related oxazaphosphorines and other compounds highlights the importance of conformation researchgate.netnih.gov. For instance, studies on other compound classes have shown that conformational preferences, influenced by factors like double bonds or substituents, can be related to inhibitory activity researchgate.net. The six-membered oxazaphosphorine ring in this compound adopts chair conformations with the phosphoryl oxygen atom typically in an equatorial orientation researchgate.net.

Influence of Halogen Substituents on Activity Profile

The presence and nature of halogen substituents can impact the activity profile of chemical compounds researchgate.netnih.govnih.gov. In the context of oxazaphosphorines like this compound, the halogen atoms are part of the chloroethyl and bromoethyl side chains ontosight.aiuni.lu. Comparative studies of chlorobromine, bromine, and dibromine analogues have shown that the chlorobromine analogues exhibited the highest cytotoxicity researchgate.netresearchgate.net. This suggests that the specific combination of chlorine and bromine substituents influences the activity of this compound compared to analogues with only bromine or two bromine atoms researchgate.netresearchgate.net. The different halogen atoms can influence interactions within the crystal structure, such as hydrogen bond formation researchgate.net.

Correlation of Molecular Structure with DNA Alkylation Potency and Selectivity

As an alkylating agent, this compound's mechanism of action involves the transfer of alkyl groups to DNA, leading to DNA damage researchgate.netbiointerfaceresearch.commdpi.com. The molecular structure dictates the compound's ability to alkylate DNA, including the potency and selectivity of this process researchgate.netnih.govnih.gov. The active metabolites of oxazaphosphorines, such as phosphoramide (B1221513) mustard derived from cyclophosphamide (B585) or isophosphoramide mustard from ifosfamide, form DNA cross-links, primarily at the N-7 position of guanine (B1146940) researchgate.netwikipedia.orgwikipedia.org.

Studies on stereoisomers of oxazaphosphorines have investigated their DNA alkylation potency researchgate.net. For example, in related cis- and trans-derivatives, the trans-compounds were found to be less potent in DNA alkylation compared to the corresponding cis-derivatives researchgate.net. Among cis-enantiomers, the one with a specific configuration at a reactive position showed higher efficiency in DNA alkylation on purified and genomic DNA researchgate.net. While direct detailed data on this compound's DNA alkylation selectivity based on specific structural features were not extensively found, the principle of structural influence on DNA binding and alkylation is well-established for this class of compounds nih.govnih.gov. The substituent on nitrogen mustards allows the compound to be administered more towards crosslinking with macromolecules biointerfaceresearch.com.

In Silico Approaches for SAR Prediction and Elucidation

Computational methods, or in silico approaches, are increasingly used in drug discovery and SAR studies to predict and understand the relationship between molecular structure and biological activity ontosight.aimdpi.com.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein mdpi.comnih.gov. This method helps to explore potential interactions between a ligand and its target, providing insights into binding mechanisms and energetics nih.gov. While specific molecular docking studies of this compound with its biological targets were not extensively detailed in the search results, the technique is widely applied to understand the interactions of potential drug candidates mdpi.comnih.gov.

Molecular docking and ligand-protein interaction analysis can provide valuable information for SAR studies by:

Predicting binding modes and affinities nih.gov.

Identifying key amino acid residues involved in binding researchgate.net.

Analyzing the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) mdpi.comresearchgate.net.

Suggesting structural modifications to enhance binding affinity or selectivity .

The accuracy of docking predictions can be influenced by the flexibility of the protein target and the ligand mdpi.comnih.gov. Advanced docking methods account for protein dynamics to improve predictions mdpi.com. Analyzing protein-ligand interactions through simulations can provide insights into the stability of the complex researchgate.net.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, such as Density Functional Theory (DFT), are computational methods used to investigate the electronic structure and properties of molecules wikipedia.orgarxiv.org. DFT is a versatile tool in computational chemistry for modeling quantum-mechanical properties acs.org. While general applications of DFT in chemistry and materials science are widespread for understanding molecular behavior and predicting properties, specific detailed studies utilizing DFT directly on this compound were not prominently found in the provided search results wikipedia.orgarxiv.orgacs.orgpitt.edursc.org.

The crystal and molecular structures of both (-)-(S)- and (+)-(R)-bromofosfamide have been determined, showing that the six-membered oxazaphosphorine ring adopts chair conformations with the P=O phosphoryl oxygen in an equatorial orientation. researchgate.net This structural information, derived from experimental methods, is fundamental for informing and validating computational studies, including quantum chemical calculations aimed at understanding the molecule's preferred conformations and electronic distribution.

Predictive Modeling for Biological Activity

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are employed to establish mathematical relationships between the chemical structure of molecules and their biological activity, facilitating the prediction of activity for new or related compounds mdpi.comwikipedia.org. QSAR models aim to correlate structural and physicochemical features with biological outcomes mdpi.com.

Quantitative structure-activity relationship analysis has been applied to bromine-ifosfamide analogues, demonstrating a correlation between their inhibitory effect and structural features researchgate.net. This compound itself is described as an analog of ifosfamide with a bromine substituent biointerfaceresearch.com. Research indicates that this compound's action involves crosslinking DNA strands or deoxyribose-protein crosslinks, and its potency is noted as higher than that of isophosphoramide mustard (IPM), an ifosfamide metabolite biointerfaceresearch.com. This comparative information contributes to the understanding of the structural features influencing the biological activity within this class of compounds.

Predictive statistical modeling has been used in broader pharmacological contexts, such as estimating the burden of antibacterial resistance researchgate.net. Molecular docking, a specific predictive modeling technique, is utilized to forecast the binding affinity and interaction modes of ligands with receptor proteins researchgate.net. While the provided information highlights the application of these methods in drug discovery and on related compounds like other oxazaphosphorines, detailed accounts of specific predictive modeling studies focused solely on predicting the biological activity of this compound were not extensively available in the search results. The stereoselective differences observed in the pharmacokinetics and bioavailability of bromine-ifosfamide analogues, including racemic this compound, also underscore the importance of structural nuances in influencing biological disposition and, consequently, activity researchgate.net.

Preclinical Efficacy Evaluations of Bromofosfamide

In vitro Cytotoxicity and Efficacy in Cell Culture Models

In vitro studies are fundamental in assessing the direct cytotoxic effects of a compound on cancer cells. These evaluations provide insights into the potency and spectrum of activity against diverse cancer types.

Screening Across Diverse Cancer Cell Lines

Bromofosfamide and its related compounds have been screened for cytotoxic activity against a range of cancer cell lines. Studies have evaluated its effects on cell lines such as KB, MCF-7, and HeLa cells researchgate.net. Additionally, the cytostatic activity against L1210 cell growth has been investigated, with reported IC50 values researchgate.net. Further screening has included human cancer cell lines such as HCV29T bladder cancer, SW707 rectal adenocarcinoma, and MOLT4 leukemia cells researchgate.net. This compound's action in HeLa cells has been noted to involve crosslinking DNA strands or deoxyribose-protein crosslinks and alkali-labile sites in a concentration-dependent manner biointerfaceresearch.com.

Assessment of Cell Proliferation Inhibition

The ability of this compound to inhibit cancer cell proliferation is a key aspect of its preclinical evaluation. Compounds with undesirable cell proliferation suppressing action, particularly antitumor action, are considered useful as antitumor agents google.com. While specific detailed mechanisms of proliferation inhibition solely for this compound are not extensively detailed in the provided sources, its classification as an alkylating agent, similar to ifosfamide (B1674421), suggests a mechanism involving DNA damage, which in turn inhibits cell division and proliferation nih.govresearchgate.net. Studies using related compounds or extracts have employed methods like the MTT assay to assess cell viability and calculate IC50 values, indicative of proliferation inhibition patsnap.commdpi.com. Inhibition of DNA synthesis has also been observed in studies with cytotoxic agents in cancer cell lines nih.gov.

Investigations of Cellular Metabolism and Mitochondrial Function

Cellular metabolism and mitochondrial function play critical roles in cancer cell survival and proliferation febs.orgnih.govfrontiersin.org. While direct investigations specifically detailing this compound's impact on these processes are not prominently featured in the search results, related oxazaphosphorine drugs like ifosfamide have been studied in this context. Ifosfamide's metabolite can cause a depletion of intracellular glutathione (B108866), a major antioxidant, and interfere with the NRF-2 pathway, which is involved in oxidative stress response nih.gov. Changes in metabolic activity have also been observed in ifosfamide-resistant cancer cells nih.gov. These findings in related compounds highlight the potential relevance of investigating the effects of this compound on cellular metabolism and mitochondrial function in understanding its mechanism of action and potential resistance pathways.

Genotoxicity Assays (e.g., Sister Chromatid Exchanges)

Genotoxicity assays, such as the sister chromatid exchange (SCE) test, are employed to assess the potential for a compound to cause damage to genetic material taylorandfrancis.comfrontiersin.orgnih.gov. SCEs represent reciprocal interchanges between sister chromatids of mitotic chromosomes and are considered a sensitive indicator of exposure to genotoxic agents frontiersin.orgbioline.org.br. Studies have focused on the genotoxicity of isophosphoramide mustard, an alkylating metabolite of both this compound and ifosfamide, using SCE analysis in human lymphocytes ptbioch.edu.pl. This metabolite exhibited a high ratio of DNA interstrand crosslinks to total DNA lesions, suggesting that the enhancement of interstrand crosslinking potency of the alkylating metabolite may contribute to improved therapeutic efficacy compared to ifosfamide ptbioch.edu.pl.

In vivo Antitumor Activity in Preclinical Animal Models

Preclinical animal models are crucial for evaluating the antitumor activity of a compound in a more complex biological system, providing insights into efficacy and therapeutic index.

Solid Tumor Carcinoma Models (e.g., Lewis Lung Carcinoma, B16 Melanoma)

Studies have investigated the antitumor activity of this compound in established murine solid tumor models, such as Lewis Lung Carcinoma (LLC) and B16 Melanoma. researchgate.net These models are commonly used in preclinical oncology to assess the potential of new therapeutic compounds. The Lewis Lung Carcinoma model, derived from a spontaneously arising tumor in C57BL/6J mice, is utilized to study lung cancer biology and evaluate novel agents altogenlabs.commeliordiscovery.com. The B16 melanoma model, also originating from C57BL/6 mice, is a widely used model for studying melanoma and cancer immunotherapy jci.orgoncotarget.commdpi.com.

Research has evaluated a series of bromine-substituted analogues of ifosfamide, including this compound, for their antitumor activity against Lewis Lung Carcinoma and B16 melanoma in mice. researchgate.net These evaluations aim to determine the effective and curative doses of the tested compounds. researchgate.net

Xenograft Models for Human Cancer Efficacy (e.g., Non-Small Cell Lung Cancer Xenografts)

The preclinical efficacy of oxazaphosphorines, including compounds related to this compound, has also been assessed in human tumor xenograft models. These models involve implanting human cancer cells into immunocompromised mice, allowing for the evaluation of a compound's activity against human malignancies in a living system. nih.gov

Ifosfamide, a closely related oxazaphosphorine, has been evaluated in human tumor xenografts, including Non-Small Cell Lung Cancer (NSCLC). nih.govnih.gov In a preclinical phase II study, ifosfamide demonstrated the ability to induce tumor regression in a percentage of tested human tumor xenografts, including NSCLC models. nih.gov While direct specific data for this compound in NSCLC xenografts were not extensively detailed in the search results, the evaluation of related oxazaphosphorines in these models provides a relevant context for the ongoing preclinical assessment of this compound.

Comparative Preclinical Efficacy Studies with Related Oxazaphosphorines

Comparative preclinical studies have been conducted to assess the efficacy of this compound relative to other established oxazaphosphorines, such as ifosfamide and cyclophosphamide (B585). nih.govcuny.eduguidetopharmacology.orgnih.gov These comparisons are crucial for understanding the potential advantages and therapeutic index of novel analogues.

Studies comparing this compound analogues with ifosfamide and cyclophosphamide in murine leukemia and solid tumor models, including Lewis Lung Carcinoma and B16 Melanoma, have been performed. researchgate.netresearchgate.net For instance, in studies against L1210 lymphoid leukemia in mice, a bromo analogue (referring to a this compound compound) and its enantiomers were found to be effective, exceeding the activity of racemic ifosfamide and cyclophosphamide. researchgate.net The therapeutic index of the racemic bromo analogue and its levorotatory enantiomer was reported to be approximately 1.7 times higher than that for ifosfamide and about 2.7 times higher than that for cyclophosphamide in this model. researchgate.net

Furthermore, comparative studies have examined the urotoxic effects of this compound compounds compared to ifosfamide, suggesting a potentially lower expression of toxic effects with certain this compound analogues. nih.govresearchgate.net

While detailed comparative efficacy data across all specified tumor models were not comprehensively available, the existing research indicates that this compound and its analogues show promising antitumor activity in preclinical settings, in some cases demonstrating a superior therapeutic index compared to established oxazaphosphorines like ifosfamide and cyclophosphamide. researchgate.net

Comparative Efficacy in L1210 Leukemia (Mouse Model)

CompoundRelative Activity (vs. Ifosfamide)Therapeutic Index (vs. Ifosfamide)Therapeutic Index (vs. Cyclophosphamide)
Racemic Bromo AnalogueExceeds~1.7x Higher~2.7x Higher
S-(-)-Bromo AnalogueExceeds~1.7x Higher~2.7x Higher
Ifosfamide (Racemic)11~0.63x
Cyclophosphamide (Racemic)Lower~0.37x1

Note: Data derived from studies on L1210 lymphoid leukemia in mice. researchgate.net

Preclinical Activity in Solid Tumor Models

Tumor ModelThis compound ActivityRelated Oxazaphosphorine Activity (e.g., Ifosfamide, Cyclophosphamide)
Lewis Lung CarcinomaEvaluated, shows activity researchgate.netEvaluated, shows activity meliordiscovery.comnih.gov
B16 MelanomaEvaluated, shows activity researchgate.netEvaluated, shows activity nih.gov
NSCLC Human XenograftsUnder preclinical evaluation (as analogue of IFO) nih.govresearchgate.netIfosfamide shows regression in some models nih.gov

Mechanisms of Resistance to Bromofosfamide and Overcoming Strategies

Intrinsic Cellular Resistance Pathways to Alkylating Agents

Intrinsic cellular resistance to alkylating agents involves several pre-existing cellular mechanisms that reduce the drug's effectiveness before it can inflict significant damage. These pathways can limit the formation of lethal DNA adducts nih.gov. Mechanisms identified in preclinical settings include decreased drug uptake, enhanced anti-apoptosis pathways, activation of survival pathways, enhanced intratumoral drug inactivation, and changes in DNA repair oncohemakey.com. For oxazaphosphorines like ifosfamide (B1674421) and cyclophosphamide (B585) (and by extension, potentially bromofosfamide), resistance can occur due to decreased activation by specific cytochrome P450 enzymes, increased deactivation, decreased entry into or increased efflux from tumor cells, increased cellular thiol levels, increased DNA repair capacity, and/or deficient apoptotic response to DNA damage ingentaconnect.com.

Role of DNA Repair Enzymes in Mediating Resistance (e.g., O-methylguanine methyl-transferase)

DNA repair pathways play a pivotal role in mediating resistance to alkylating agents by repairing the DNA damage induced by these drugs aacrjournals.orgnih.govnih.gov. One of the most significant mechanisms of resistance involves the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) aacrjournals.orgnih.govnih.govmdpi.comfrontiersin.org. MGMT is a "suicide" repair enzyme that directly removes alkyl groups from the O6 position of guanine (B1146940) in DNA, transferring the alkyl group to a cysteine residue within the enzyme itself, thereby inactivating the MGMT protein nih.govnih.govmdpi.com. This repair prevents the formation of cytotoxic DNA lesions, such as O6-methylguanine adducts, which would otherwise lead to DNA double-strand breaks and apoptosis, particularly when processed by the mismatch repair pathway aacrjournals.orgaacrjournals.orgspandidos-publications.com.

Elevated expression of MGMT in tumor cells confers resistance to alkylating agents like temozolomide (B1682018) and carmustine (B1668450) by efficiently removing these adducts oncohemakey.commdpi.comfrontiersin.orgspandidos-publications.com. Conversely, reduced or absent MGMT expression, often due to methylation of the MGMT promoter, is associated with increased sensitivity to alkylating agents nih.govmdpi.comspandidos-publications.comamegroups.org. Studies have shown a correlation between the extent of NF-κB activation and MGMT expression, suggesting a potential link between inflammatory pathways and DNA repair-mediated resistance aacrjournals.org.

Other DNA repair pathways also contribute to resistance. The base excision repair (BER) pathway is involved in repairing other types of DNA adducts, such as N7-methylguanine and N3-methyladenine, which are also formed by alkylating agents aacrjournals.orgaacrjournals.org. Poly(ADP-ribose) polymerase (PARP-1) plays a crucial role in the BER pathway, and its inhibitors are being investigated as a means to enhance the cytotoxic activity of alkylating agents aacrjournals.orgaacrjournals.org. Mismatch repair (MMR) deficiency can also lead to tolerance to the DNA damage induced by alkylating agents, as the cytotoxic effects of some adducts are dependent on a functional MMR pathway aacrjournals.orgaacrjournals.org.

Anti-Apoptotic Mechanisms Contributing to Resistance

Resistance to chemotherapy can also arise from the dysregulation of apoptotic pathways, allowing cancer cells to evade programmed cell death despite the DNA damage inflicted by alkylating agents oncohemakey.comresearchgate.net. Alkylating agents are designed to induce apoptosis, but tumor cells can develop mechanisms to inhibit this process aacrjournals.orgoncohemakey.com.

Several anti-apoptotic mechanisms contribute to resistance. Overexpression of anti-apoptotic proteins, such as Bcl-2 and Bcl-XL, can inhibit the mitochondrial pathway of apoptosis oncohemakey.comresearchgate.netlongdom.org. Mutations in pro-apoptotic genes, such as p53, can impair the cell's ability to initiate apoptosis in response to DNA damage aacrjournals.orgoncohemakey.comlongdom.org. Loss of normal p53 function can disrupt the normal apoptotic response oncohemakey.comresearchgate.net. Additionally, overexpression of epidermal growth factor receptor (EGFR) has been shown to disrupt the apoptotic response to DNA damage caused by alkylating agents oncohemakey.comresearchgate.net. While apoptosis is generally associated with alkylating agents, some cell lines treated with related compounds have shown minimal apoptosis-specific protein expression changes, indicating an ability to evade apoptotic cell death researchgate.net.

Cellular Efflux Pump Activity in Drug Resistance (e.g., ABC Transporters)

Increased efflux of drugs from cancer cells, mediated by cellular efflux pumps, is a significant mechanism of multidrug resistance (MDR) to various chemotherapeutic agents, including alkylating agents nih.govlongdom.orgmdpi.comimrpress.comnih.gov. ATP-binding cassette (ABC) transporters are a major family of these efflux pumps that utilize ATP hydrolysis to transport a wide range of substrates, including anticancer drugs, out of the cell longdom.orgmdpi.comimrpress.comnih.govnih.govfrontiersin.org. This active transport reduces the intracellular concentration of the drug, thereby decreasing its effectiveness longdom.orgfrontiersin.org.

Several ABC transporters are implicated in resistance to oxazaphosphorines and their metabolites. These include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), MRP2 (ABCC2), and Breast Cancer Resistance Protein (BCRP/ABCG2) longdom.orgmdpi.comimrpress.comnih.govfrontiersin.orgresearchgate.net. These transporters are involved in the active uptake and efflux of parental oxazaphosphorines, their cytotoxic mustards, and conjugates in both hepatocytes and tumor cells researchgate.net. Overexpression of these transporters is a common mechanism leading to MDR and is often associated with gene amplification, transcriptional, and epigenetic changes nih.gov. For instance, P-gp expression has been linked to a reduced response to chemotherapy in breast tumors nih.gov.

The role of ABC transporters in the pharmacokinetics and pharmacodynamics of oxazaphosphorines is significant, as they influence drug distribution, absorption, and excretion researchgate.netresearchgate.net. Strategies to overcome ABC transporter-mediated resistance often involve the development and use of ABC transporter inhibitors to increase intracellular drug accumulation and resensitize cancer cells to chemotherapy nih.govoaepublish.com.

Advanced Analytical and Characterization Methodologies for Bromofosfamide Research

Spectroscopic Techniques for Structural Confirmation and Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for confirming the chemical structure of bromofosfamide and elucidating the structures of its metabolites and related compounds.

NMR Spectroscopy: Phosphorus-31 (³¹P) NMR spectroscopy has proven particularly useful in studies of oxazaphosphorine metabolism, including that of ifosfamide (B1674421), a related compound. researchgate.netnih.gov This technique allows for the direct analysis of biological samples without extensive extraction or derivatization, enabling the simultaneous detection and quantification of different phosphorated metabolites in a single analysis. nih.gov For instance, ³¹P NMR has been used to monitor the metabolism of ifosfamide in humans and to identify potential metabolites. researchgate.netnih.gov The chemical shifts observed in ³¹P NMR spectra provide valuable information about the phosphorus environment within the molecule. ingentaconnect.com Proton (¹H) NMR spectroscopy is also employed for structural characterization, providing information on the hydrogen atoms within the molecule. ingentaconnect.comepo.orgplos.orgnih.gov The combination of ¹H and ³¹P NMR data is essential for confirming the synthesis and structure of this compound and its analogues. ingentaconnect.com

Mass Spectrometry: Mass spectrometry techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem MS (MSn), are vital for determining the molecular weight and obtaining structural information through fragmentation patterns. researchgate.netnih.govnih.gov For oxazaphosphorines like ifosfamide and its metabolites, ESI-MS in positive-ion mode typically yields protonated molecules ([MH]⁺). nih.gov Tandem MS studies can reveal characteristic fragmentation pathways, aiding in the identification of metabolites and analogues. nih.gov For example, fragmentation of protonated oxazaphosphorines can involve the elimination of ethylene (B1197577) and cleavage of the P-N bond. nih.gov Mass spectrometry, often coupled with chromatography (LC-MS or GC-MS), is indispensable for trace-level analysis and metabolite profiling in complex biological matrices. generalmetabolics.comlongdom.orgresearchgate.net

Chromatographic Methods for Enantiomeric and Metabolite Separation

Chromatographic methods are fundamental for separating this compound from its metabolites and impurities, as well as for resolving its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

This compound is a chiral molecule, and its enantiomers may exhibit different biological activities. researchgate.neteijppr.com Chiral HPLC is a key technique for separating and analyzing the enantiomers of this compound and its metabolites. researchgate.nettandfonline.com This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. researchgate.neteijppr.com A developed HPLC method for this compound and its two major metabolites successfully separated their enantiomers using a Chiracel OD-H chiral stationary phase in a straight-phase solvent system. researchgate.net This method demonstrated good enantioselectivity for this compound and its metabolites. researchgate.net The order of elution for the compounds studied was consistently the R-(+)-enantiomer followed by the S-(-)-enantiomer. researchgate.net

Development of Chiral Stationary Phases for Oxazaphosphorines

The development of suitable chiral stationary phases (CSPs) is critical for the effective chiral separation of oxazaphosphorines. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantiomeric separation of a broad range of chiral compounds, including drugs. researchgate.neteijppr.comresearchgate.netphenomenex.com These phases offer numerous chiral sites that interact with the enantiomers. phenomenex.com The Chiracel OD-H phase, used for this compound separation, is a polysaccharide-based CSP. researchgate.net Other types of CSPs, including Pirkle-type, protein-based, cyclodextrin-based, ligand exchange, macrocyclic antibiotics, and chiral crown ethers, have also been developed and applied to chiral chromatography. eijppr.comhplc.eu The choice of CSP and mobile phase composition are crucial for achieving optimal enantioseparation. eijppr.comresearchgate.net Immobilized polysaccharide CSPs offer enhanced stability and compatibility with a wider range of solvents, increasing selectivity options. phenomenex.com

Quantitative Analysis of this compound and its Metabolites in Biological Matrices (Research Context)

Quantitative analysis of this compound and its metabolites in biological matrices like plasma and urine is essential for pharmacokinetic and metabolism studies in a research context. nih.govnih.govnih.gov HPLC with UV detection has been used for the quantitative analysis of (-)-(S)-bromofosfamide in mouse plasma. nih.gov Samples were typically extracted from plasma using organic solvents like chloroform (B151607) prior to analysis. nih.govnih.gov For ifosfamide and its metabolites, quantitative assays using HPLC coupled with mass spectrometry (HPLC-MS) have been developed for analysis in biological samples, including microsomal medium. nih.gov These methods offer high sensitivity and specificity required for analyzing analytes in complex biological matrices. nih.govlongdom.org Sample preparation techniques, such as solvent extraction, are crucial to isolate the analytes from the matrix and minimize interference. nih.govresearchgate.netcdc.gov

Prodrug Design and Advanced Delivery Systems for Bromofosfamide

Principles of Prodrug Design for Enhanced Selectivity and Activation

Prodrug design involves modifying a drug molecule to an inactive or less active form that undergoes biotransformation in vivo to release the active parent drug at the target site. ijpsonline.comlongdom.orgnih.govrsc.org This strategy is employed to overcome undesirable properties of the parent drug, such as poor solubility, low target selectivity, chemical instability, or rapid metabolism. ijpsonline.comhumanjournals.com For enhanced selectivity, prodrugs can be designed to be preferentially activated in the tumor microenvironment, which often exhibits distinct characteristics such as altered enzyme expression, lower pH, or hypoxia, compared to normal tissues. nih.govresearchgate.net

The activation of prodrugs can occur through various mechanisms, including enzymatic cleavage, chemical hydrolysis, or reduction. ijpsonline.commdpi.commdpi.com Enzymes frequently involved in prodrug activation include carboxylesterases, cytochrome P450 enzymes, β-glucuronidase, and proteases, among others. ijpsonline.commdpi.com By designing a prodrug that is a substrate for an enzyme overexpressed in tumor cells or the tumor microenvironment, the active drug can be selectively released at the site of action, minimizing exposure to healthy tissues. ijpsonline.comnih.gov

Gene-Directed Enzyme Prodrug Therapy (GDEPT) Approaches

Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a strategy that utilizes genetic engineering to achieve localized activation of a prodrug within target cells, typically cancer cells. wikipedia.orgscivisionpub.commdpi.comnih.govnih.gov In GDEPT, a gene encoding a prodrug-activating enzyme is delivered to the tumor cells. wikipedia.orgscivisionpub.commdpi.com Once the gene is expressed, the tumor cells produce the enzyme, which can then convert a systemically administered, relatively non-toxic prodrug into a potent cytotoxic drug specifically within the tumor. wikipedia.orgscivisionpub.commdpi.comnih.gov This approach aims to achieve high concentrations of the active drug at the tumor site while limiting systemic exposure and toxicity. scivisionpub.comnih.gov

Oxazaphosphorines, including ifosfamide (B1674421) and its analogs like bromofosfamide, have been studied in the context of cytochrome P450-based GDEPT systems. scivisionpub.comnih.govresearchgate.net Cytochrome P450 enzymes, particularly CYP2B1, are involved in the metabolic activation of oxazaphosphorines through hydroxylation. publisherspanel.comscivisionpub.com By introducing and expressing specific CYP genes in tumor cells, the localized conversion of oxazaphosphorine prodrugs to their active alkylating metabolites can be enhanced. researchgate.net Research has explored the application of analogues of isophosphoramide mustard (iPAM), an active metabolite of ifosfamide, as prodrugs in GDEPT, suggesting potential for similar approaches with this compound derivatives. researchgate.net

Targeted Drug Delivery Systems for this compound (e.g., Liposomes, Nanocarriers)

Targeted drug delivery systems aim to selectively deliver therapeutic agents to specific cells, tissues, or organs, thereby increasing drug accumulation at the target site and reducing distribution to non-target tissues. researchgate.netdovepress.combrieflands.comijnrd.orgnih.gov This is particularly relevant for potent cytotoxic drugs like this compound, where off-target effects can lead to significant toxicity. dovepress.combrieflands.com Liposomes and various nanocarriers are extensively investigated for targeted drug delivery in cancer therapy. researchgate.netdovepress.combrieflands.comnih.govfrontiersin.orgnih.govasianjpr.compnrjournal.com

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. dovepress.combrieflands.comfrontiersin.orgnih.gov Their biocompatibility, biodegradability, and ability to protect encapsulated drugs from degradation make them attractive delivery vehicles. dovepress.comfrontiersin.orgnih.gov Nanocarriers, including polymeric nanoparticles, micelles, and dendrimers, offer similar advantages and can be engineered to improve drug solubility, enhance circulation time, and facilitate targeted delivery. researchgate.netdovepress.combrieflands.comnih.govnih.govasianjpr.comnih.gov

Targeting can be achieved through passive or active mechanisms. brieflands.comnih.gov Passive targeting relies on the enhanced permeability and retention (EPR) effect, where nanoparticles tend to accumulate in tumor tissues due to their leaky vasculature and impaired lymphatic drainage. nih.gov Active targeting involves functionalizing the surface of liposomes or nanocarriers with ligands (e.g., antibodies, peptides, folate) that bind to specific receptors overexpressed on the surface of cancer cells. frontiersin.orgnih.govnih.gov While the direct application of liposomes or nanocarriers specifically for this compound delivery is not explicitly detailed in the provided snippets, the general principles and advancements in targeted delivery systems using these platforms are highly relevant for improving the delivery and therapeutic index of oxazaphosphorine analogs. researchgate.netdovepress.combrieflands.comnih.govfrontiersin.orgnih.govasianjpr.compnrjournal.comnih.gov

Strategies for Enhancing Metabolic Stability of Prodrugs

Enhancing the metabolic stability of prodrugs is crucial to ensure that the prodrug circulates in its inactive form for a sufficient duration to reach the target site and is not prematurely converted to the active drug in off-target tissues, which could lead to systemic toxicity. researchgate.netresearchgate.net Strategies for improving metabolic stability often involve modifying the chemical structure of the prodrug to make it less susceptible to enzymatic degradation or non-enzymatic hydrolysis in the bloodstream and non-target tissues. longdom.orgmdpi.comresearchgate.netresearchgate.net

For prodrugs activated by specific enzymes, modifications can be made to optimize their substrate properties for the target enzyme while minimizing recognition by off-target enzymes. ijpsonline.commdpi.commdpi.com For example, altering the linker connecting the parent drug to the carrier moiety in carrier-linked prodrugs can influence the rate and specificity of enzymatic cleavage. mdpi.com Similarly, for bioprecursor prodrugs that require metabolic transformation like oxidation or reduction, structural modifications can affect their interaction with metabolizing enzymes such as cytochrome P450 isoforms. ijpsonline.commdpi.com

In the context of oxazaphosphorine prodrugs like this compound, which are primarily activated by cytochrome P450-mediated hydroxylation, strategies to enhance metabolic stability might involve structural modifications that reduce their susceptibility to hepatic first-pass metabolism or metabolism in other tissues before reaching the tumor. publisherspanel.comscivisionpub.comresearchgate.netbaranlab.org Research on isophosphoramide mustard (iPAM) analogues has shown that structural modifications can influence their susceptibility to hydrolysis and their stability in serum, highlighting the importance of these factors for prodrug design in directed enzyme prodrug therapy. researchgate.net Achieving a balance between sufficient stability in circulation and efficient activation at the target site is a key challenge in prodrug design. longdom.orgresearchgate.net

Future Perspectives in Bromofosfamide Research

Application of Artificial Intelligence and Machine Learning in Oxazaphosphorine Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery and development to accelerate and optimize processes scielo.brmdpi.com. These technologies can analyze large datasets, predict molecular interactions, and assist in the de novo design of new molecules with desired properties scielo.brfarmaciajournal.com. In the context of oxazaphosphorines like bromofosfamide, AI and ML could potentially be used to design novel analogs with improved pharmacokinetic profiles, enhanced tumor selectivity, and reduced toxicity scielo.br. By analyzing the structural-activity relationships of existing oxazaphosphorines and their metabolites, AI algorithms could predict modifications that lead to better activation within tumor cells or decreased metabolism into toxic byproducts scielo.brresearchgate.net. This could involve predicting protein structures and identifying molecular targets and pathways involved in oxazaphosphorine metabolism and activity scielo.brmdpi.com. The integration of AI with drug discovery is expected to make the design and optimization process more robust and reduce the time required for testing candidate compounds scielo.br.

Novel Approaches for Modulating this compound Activity and Specificity

Modulating the activity and specificity of this compound is a key area for future research to enhance its therapeutic index. One approach involves understanding and manipulating the metabolic pathways that activate and detoxify oxazaphosphorines. Enzymes such as cytochrome P450 (CYP) and aldehyde dehydrogenase (ALDH), as well as glutathione (B108866) S-transferase (GST), play significant roles in the metabolism and resistance to oxazaphosphorines researchgate.net. Research into overcoming resistance mechanisms, such as changes in the expression and activity of these enzymes, is being explored researchgate.net. This could involve the use of metabolism modulators or strategies to selectively inhibit genes involved in detoxification researchgate.net.

Another avenue is the development of prodrugs or delivery systems that can target the release of the active form of this compound specifically to tumor cells. This could potentially increase the drug concentration at the site of action while minimizing exposure to healthy tissues, thereby improving specificity and reducing systemic toxicity. Modulating immune responses could also be a factor, although the direct application to this compound requires further investigation google.comgoogle.com.

Development of Combination Strategies at the Preclinical Level

Preclinical evaluation of this compound in combination with other therapeutic agents is crucial for identifying synergistic interactions and improving treatment outcomes dualitybiologics.comresearchgate.net. Combination therapy is a common strategy in cancer treatment to overcome drug resistance and target multiple pathways nih.govanbogen.com. Preclinical studies can assess the efficacy of this compound when combined with other chemotherapy agents, targeted therapies, or immunotherapies in various cancer models dualitybiologics.comresearchgate.net. For instance, preclinical data on other agents have indicated enhanced anti-tumor activity when combined with immune-modulating agents dualitybiologics.com. Exploring combinations at the preclinical level allows for the identification of promising regimens before moving to clinical trials dualitybiologics.comresearchgate.net. This involves evaluating the combined effect on tumor growth, metastasis, and the tumor microenvironment, as well as assessing potential overlapping toxicities dualitybiologics.com.

Exploration of New Preclinical Models for Efficacy and Mechanism Studies

The development and utilization of more predictive preclinical models are essential for accurately evaluating the efficacy and understanding the mechanism of action of this compound and its combinations crownbio.com. Traditional cell line-derived xenograft models may not fully capture the complexity and heterogeneity of human cancers crownbio.com. Future research should explore the use of more clinically relevant models, such as patient-derived xenografts (PDXs), organoids, and co-culture systems that incorporate elements of the tumor microenvironment crownbio.com.

PDX models, derived directly from patient tumors, can maintain the histological and genetic characteristics of the original tumor, providing a more accurate representation of patient response crownbio.com. These models can be used to confirm the activity of this compound against specific genetic alterations and to study mechanisms of acquired resistance crownbio.com. Mouse clinical trials (MCTs), which utilize panels of PDX models to mimic clinical trial settings, can help identify biomarkers predictive of response and stratify patient populations for future clinical trials crownbio.com. Organoids and microfluidic systems can offer higher throughput screening and allow for detailed studies of drug penetration and interaction within a 3D tissue-like structure. Utilizing a diverse range of preclinical models will provide more comprehensive data on this compound's potential efficacy and its underlying mechanisms.

Q & A

Q. What are the established methodologies for synthesizing Bromofosfamide, and how can researchers ensure reproducibility?

To synthesize this compound, follow protocols that include solvent selection, catalyst use (e.g., organophosphorus catalysts), and purification steps (e.g., column chromatography). Reproducibility requires documenting reagent purity, reaction conditions (temperature, pH), and intermediate characterization using techniques like NMR or mass spectrometry. Include manufacturer details for specialized equipment and validate each step with spectral data . Experimental sections should avoid redundancy with tables/charts, focusing on critical procedural nuances to enable replication .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

Combine spectral methods (e.g., 1^1H/13^13C NMR for structural elucidation) with chromatographic techniques (HPLC for purity assessment). Report melting points, solubility profiles, and stability under varying temperatures. For novel derivatives, provide full spectral datasets in supplementary materials, adhering to journal guidelines for compound characterization . Cross-reference with organophosphate class data to contextualize properties like hydrolysis rates .

Q. How can researchers determine the purity of this compound batches, and what thresholds are acceptable for pharmacological studies?

Use HPLC with UV detection (≥95% purity for in vitro assays; ≥98% for in vivo studies). Include retention times, mobile phase composition, and calibration curves. For trace impurities, employ mass spectrometry to identify byproducts. Document batch-to-batch variability and validate methods using ICH guidelines . Purity thresholds should align with regulatory standards for analogous organophosphates .

Q. What in vitro/in vivo models are appropriate for preliminary evaluation of this compound’s pharmacological activity?

Begin with enzyme inhibition assays (e.g., acetylcholinesterase for neurotoxicity screening) and cell-based models (e.g., hepatocytes for metabolic stability). For in vivo studies, use rodent models with dose-ranging experiments, including positive/negative controls. Report IC50_{50}/EC50_{50} values, statistical methods (e.g., ANOVA), and ethical approvals . Ensure biological replicates (n3n ≥ 3) and transparent data availability .

Advanced Research Questions

Q. How should researchers resolve contradictions between in silico predictions and experimental data for this compound’s bioactivity?

Conduct sensitivity analyses on computational models (e.g., docking studies) to identify parameter biases. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). If discrepancies persist, perform supplemental literature searches on analogous compounds to contextualize mechanistic outliers . Discuss limitations in model training datasets or force fields .

Q. What strategies optimize this compound’s experimental protocols for high-throughput screening (HTS) while maintaining data integrity?

Miniaturize assays (e.g., 384-well plates) and automate liquid handling. Validate HTS robustness via Z’-factor calculations (>0.5>0.5). Include internal controls in each plate to detect batch effects. For stability-critical steps, pre-test solvent compatibility and temperature thresholds . Publish raw datasets and code for statistical analysis to enable meta-analyses .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) with pathway enrichment tools (e.g., KEGG). Use cluster analysis to identify co-regulated pathways and prioritize targets for validation (e.g., CRISPR knockouts). Address false discovery rates via Benjamini-Hochberg corrections . Store omics data in FAIR-compliant repositories .

Q. What experimental designs are recommended for assessing this compound’s stability under extreme physiological conditions?

Simulate gastric (pH 1.2), intestinal (pH 6.8), and plasma environments with time-course sampling. Use LC-MS to quantify degradation products and Arrhenius plots to predict shelf-life. For photostability, follow ICH Q1B guidelines with UV exposure . Compare degradation profiles with structurally related compounds to infer stability trends .

Methodological Best Practices

  • Data Contradictions : Apply the FLOAT framework to refine questions, ensuring alignment between hypotheses and analytical methods (e.g., linking spectral anomalies to synthetic pathways) .
  • Ethical Reporting : Disclose conflicts of interest and obtain permissions for reused figures/tables . For human-derived data, detail IRB approvals and informed consent processes .
  • Literature Reviews : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research gaps and justify this compound’s academic significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.